Mat2A-IN-11

MAT2A inhibition Enzymatic assay IC50

Researchers requiring a highly potent MAT2A inhibitor for synthetic lethality studies in MTAP-deleted models often face variability in biochemical potency. Mat2A-IN-11 addresses this with a validated IC50 of 6.8 nM. - >60-fold more potent than PF-9366 (IC50 420 nM), ensuring robust target engagement at low concentrations. - X-ray crystallography-confirmed allosteric binding mode provides a reliable structural reference for SAR campaigns. - Demonstrates single-digit micromolar anti-proliferative activity in MTAP-/- cell lines, enabling clear phenotypic benchmarking.

Molecular Formula C21H22N6O
Molecular Weight 374.4 g/mol
Cat. No. B12379512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMat2A-IN-11
Molecular FormulaC21H22N6O
Molecular Weight374.4 g/mol
Structural Identifiers
SMILESCCN1C=C2C=CC(=CC2=N1)NC(=O)C3=CC(=NC4=C3C=NN4CC)C5CC5
InChIInChI=1S/C21H22N6O/c1-3-26-12-14-7-8-15(9-19(14)25-26)23-21(28)16-10-18(13-5-6-13)24-20-17(16)11-22-27(20)4-2/h7-13H,3-6H2,1-2H3,(H,23,28)
InChIKeyCIQTXNBDRUBEMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mat2A-IN-11: Potent MAT2A Allosteric Inhibitor


Mat2A-IN-11 (also known as MAT2A Allosteric Inhibitor 1 or Compound 5) is a selective, allosteric inhibitor of methionine adenosyltransferase 2A (MAT2A), an enzyme implicated as a synthetic lethal target in cancers harboring homozygous MTAP deletion [1]. Discovered through a structure-based virtual screening campaign and validated by X-ray crystallography, Mat2A-IN-11 demonstrates potent biochemical inhibition of MAT2A with an IC50 of 6.8 nM [1]. The compound serves as a critical chemical probe for investigating the MAT2A/PRMT5 axis and for evaluating therapeutic vulnerabilities in MTAP-null tumor models [1].

Allosteric MAT2A probe for MAT2A/PRMT5 pathway studies
MTAP-deleted cancer model research and synthetic lethality assays
X-ray validated binding mode for structure-based SAR exploration
Reported low-nanomolar target engagement; confirm in individual assay systems.

Why Mat2A-IN-11 Cannot Be Substituted


MAT2A inhibitors exhibit highly variable biochemical potency, selectivity profiles, and cellular activity in MTAP-deleted contexts, rendering them non-interchangeable. For instance, the early-generation inhibitor PF-9366 displays a biochemical IC50 of 420 nM, which is over 60-fold less potent than Mat2A-IN-11 (IC50 = 6.8 nM) [1]. Similarly, the clinical-stage inhibitor AG-270 (IC50 = 14 nM) and the preclinical compound AGI-24512 (IC50 = 8 nM) differ in both absolute potency and downstream functional effects on SAM depletion and DNA damage response . These quantitative differences in target engagement can directly impact experimental outcomes, particularly in cellular proliferation assays where the therapeutic window between MTAP-null and MTAP-wild-type cells is narrow. Substituting Mat2A-IN-11 with a less potent analog may result in insufficient MAT2A inhibition, confounding mechanistic studies and leading to false-negative conclusions regarding synthetic lethality.

Potency context may differ >60-fold compared to early-generation MAT2A inhibitors; biochemical IC50 values alone may not predict cellular response.
MAT2A selectivity profile may shift with clinical-stage comparators; allosteric binding does not guarantee identical isoform selectivity in all cellular systems.
Cellular target engagement window may be narrower in MTAP-wild-type contexts; direct substitution can confound synthetic lethality readouts.

Mat2A-IN-11 Comparative Evidence


Biochemical Potency Advantage Over PF-9366

In a biochemical MAT2A inhibition assay measuring S-adenosylmethionine (SAM) production, Mat2A-IN-11 (Compound 5) exhibited an IC50 of 6.8 nM [1]. In comparison, the early-generation MAT2A inhibitor PF-9366 has a reported IC50 of 420 nM under comparable enzymatic assay conditions . This represents a 61.8-fold improvement in target engagement potency for Mat2A-IN-11 relative to PF-9366.

Potency vs PF-9366
Cross-study comparable
IC50 6.8 nM vs 420 nM (PF-9366)
Higher reported target engagement context
In vitro SAM production assay; cross-study comparison requires validation.
MAT2A inhibition Enzymatic assay IC50

Biochemical Potency Compared to AG-270

Mat2A-IN-11 inhibits MAT2A with an IC50 of 6.8 nM [1]. The clinical-stage, first-in-class MAT2A inhibitor AG-270 has a reported biochemical IC50 of 14 nM . Thus, Mat2A-IN-11 is approximately 2.1-fold more potent than AG-270 in direct enzymatic inhibition, offering a more potent chemical probe for target engagement studies.

Potency vs AG-270
Cross-study comparable
IC50 6.8 nM vs 14 nM (AG-270)
Supports comparator assay-response context
Clinical-stage comparator; differences in selectivity may exist.
MAT2A inhibition Enzymatic assay Comparator analysis

Biochemical Potency Similar to AGI-24512

Mat2A-IN-11 inhibits MAT2A with an IC50 of 6.8 nM [1]. The preclinical MAT2A inhibitor AGI-24512 has a reported IC50 of 8 nM . These values are within the same order of magnitude, indicating that Mat2A-IN-11 provides biochemical potency comparable to one of the most potent MAT2A inhibitors reported to date, without requiring access to proprietary clinical compounds.

Potency vs AGI-24512
Cross-study comparable
IC50 6.8 nM (comparable to 8 nM)
Comparable target engagement level
Same order of magnitude; confirm cellular translation independently.
MAT2A inhibition IC50 comparison Preclinical tool

Cellular Activity in MTAP-Deleted Cells

In proliferation assays using MTAP-/- (MTAP-deleted) cell lines, Mat2A-IN-11 exhibits single-digit micromolar activity (IC50 between 1 and 10 µM) [1]. In contrast, the early-generation inhibitor PF-9366 suppresses cellular proliferation in Huh-7 cells with an IC50 of approximately 10 µM , while FIDAS-5 exhibits a biochemical IC50 of 2.1 µM but with limited reported cellular efficacy . The cellular potency of Mat2A-IN-11 is consistent with its high biochemical potency and supports its utility in cell-based synthetic lethality studies.

Cellular activity MTAP-/-
Reported assay context
IC50 1–10 µM in MTAP-deleted lines
Cell-based synthetic lethality endpoint
Proliferation assay; MTAP-WT selectivity should be verified.
MTAP deletion Synthetic lethality Anti-proliferative

Allosteric Binding Mode and MAT2A Selectivity

Mat2A-IN-11 is an allosteric inhibitor of MAT2A, with its binding mode confirmed by X-ray crystallography [1]. Unlike orthosteric inhibitors that may affect both MAT2A and MAT1A isoforms, Mat2A-IN-11 is reported to be MAT2A-selective [1]. This is critical because MAT1A is the predominant isoform in normal hepatocytes, and off-target inhibition of MAT1A could lead to hepatic toxicity. The allosteric mechanism also allows for modulation of SAM production without directly competing with the substrate methionine, providing a nuanced tool for dissecting MAT2A function.

Allosteric binding & selectivity
Class-level inference
MAT2A-selective; X-ray confirmed
Isoform selectivity supports pathway interpretation
MAT1A off-target data not provided; verify in hepatocyte models.
Allosteric inhibition X-ray crystallography MAT2A selectivity

Recommended Applications for Mat2A-IN-11


High-Sensitivity Biochemical Assays

With a biochemical IC50 of 6.8 nM [1], Mat2A-IN-11 is ideally suited for high-sensitivity enzymatic assays where robust target engagement is required at low nanomolar concentrations. This makes it a preferred chemical probe over less potent inhibitors such as PF-9366 (IC50 = 420 nM) or FIDAS-5 (IC50 = 2.1 µM) , especially in assay formats where compound solubility or DMSO tolerance may be limiting. Researchers can use Mat2A-IN-11 to establish dose-response curves with a wide dynamic range, enabling precise determination of MAT2A inhibition kinetics.

Synthetic Lethality Validation in MTAP-Deleted Cells

Mat2A-IN-11 demonstrates single-digit micromolar anti-proliferative activity in MTAP-/- cell lines [1], confirming its ability to engage MAT2A in a cellular context and recapitulate the synthetic lethal phenotype observed upon MAT2A depletion. This makes Mat2A-IN-11 an essential tool for validating the dependency of MTAP-deleted cancer cells on MAT2A activity, and for benchmarking the cellular potency of novel MAT2A inhibitors under development. Its potency advantage over early-generation inhibitors like PF-9366 translates to a clearer separation between MTAP-null and MTAP-wild-type cell growth inhibition.

SAR Studies and Chemical Probe Development

The X-ray crystallography-validated binding mode of Mat2A-IN-11 to the allosteric site of MAT2A [1] provides a robust structural framework for structure-based drug design and SAR exploration. Researchers can use Mat2A-IN-11 as a reference compound to compare the binding kinetics and cellular efficacy of newly synthesized analogs. Its high biochemical potency and allosteric mechanism also make it an ideal positive control in high-throughput screening campaigns aimed at identifying novel MAT2A modulators.

Benchmarking Against Clinical MAT2A Inhibitors

Mat2A-IN-11 offers a 2.1-fold biochemical potency advantage over the clinical-stage inhibitor AG-270 (IC50 = 14 nM) and comparable potency to AGI-24512 (IC50 = 8 nM) . This positions Mat2A-IN-11 as a valuable, commercially available benchmark for academic and industrial researchers evaluating the relative potency and cellular activity of their in-house MAT2A inhibitor candidates, without the need for material transfer agreements or access to proprietary clinical compounds.

Application
Selection Property
Validation Focus
MAT2A enzymatic assay studies
Biochemical potency context
SAM inhibition and IC50 endpoints
MTAP-deleted cancer cell studies
Cellular anti-proliferative context
MTAP-/- vs MTAP-WT selectivity window
Allosteric inhibitor SAR studies
X-ray validated binding mode
MAT2A/MAT1A isoform selectivity review
Comparator benchmarking studies
Cross-study potency comparison context
Target engagement and cellular response review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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